tert-butyl 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide
Overview
Description
tert-Butyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate hydrobromide is a chemical compound that features a benzimidazole core, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their broad range of biological activities and are used in various pharmaceutical applications. The compound’s structure includes a tert-butyl group, a methoxy group, and a thioacetate moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of tert-butyl 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide typically involves multiple steps, starting with the preparation of the benzimidazole core. Common synthetic routes for benzimidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and methods involving the dehydrogenation of imidazolines .
Chemical Reactions Analysis
tert-Butyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate hydrobromide can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thio group or to modify the benzimidazole core using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester moiety can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
tert-Butyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a potential candidate for biological studies.
Medicine: The compound can be explored for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide is likely related to its interaction with biological targets such as enzymes and receptors. Benzimidazole derivatives are known to inhibit various enzymes, including those involved in DNA synthesis and repair, which can lead to their antimicrobial and anticancer effects. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar compounds to tert-butyl 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide include other benzimidazole derivatives such as:
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
Thiabendazole: An anthelmintic used to treat parasitic worm infections.
Metronidazole: An antibiotic and antiprotozoal medication.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.
These compounds share the benzimidazole core but differ in their functional groups and specific applications, highlighting the versatility and importance of benzimidazole derivatives in various fields.
Properties
IUPAC Name |
tert-butyl 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S.BrH/c1-14(2,3)19-12(17)8-20-13-15-10-6-5-9(18-4)7-11(10)16-13;/h5-7H,8H2,1-4H3,(H,15,16);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBDPEGVYWXZGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CSC1=NC2=C(N1)C=C(C=C2)OC.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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